5-ethyl-1H-pyrrole-2,4-dicarbaldehyde
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Overview
Description
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2. This compound features a pyrrole ring substituted with an ethyl group at the 5-position and aldehyde groups at the 2- and 4-positions. Pyrrole derivatives are known for their biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Knorr pyrrole synthesis, which typically starts with the condensation of an α-amino ketone with a β-dicarbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group and aldehyde groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 5-ethyl-1H-pyrrole-2,4-dicarboxylic acid
Reduction: 5-ethyl-1H-pyrrole-2,4-dimethanol
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-pyrrole-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethylpyrrole-2-carboxaldehyde
- 1-Phenyl-1H-pyrrole-2-carbaldehyde
Uniqueness
5-Ethyl-1H-pyrrole-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2- and 4-positions, which confer distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-ethyl-1H-pyrrole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-8-6(4-10)3-7(5-11)9-8/h3-5,9H,2H2,1H3 |
InChI Key |
KJZYYTWQQSRUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N1)C=O)C=O |
Origin of Product |
United States |
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